molecular formula C12H18N2O3 B592151 tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate CAS No. 1260897-34-4

tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate

Cat. No. B592151
M. Wt: 238.287
InChI Key: VDUQUBLIBCOMOK-UHFFFAOYSA-N
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Description

“tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate” is a chemical compound with the CAS Number 1260897-34-4 . It is also known as "[5-(2-HYDROXY-ETHYL)-PYRIDIN-2-YL]-CARBAMIC ACID TERT-BUTYL ESTER" . The compound is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular formula of “tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate” is C12H18N2O3 . The molecular weight is 238.283 .


Physical And Chemical Properties Analysis

The density of “tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate” is 1.2±0.1 g/cm3 . The boiling point is 342.8±32.0 °C at 760 mmHg . The flash point is 161.1±25.1 °C .

Scientific Research Applications

Isomorphous Crystal Structures

Research on derivatives similar to tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate, such as tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, has provided new insights into the isomorphous family of compounds. These studies reveal how molecules link via bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds involving the same carbonyl group, contributing to our understanding of molecular interactions and crystal formation (Baillargeon et al., 2017).

Photoredox-Catalyzed Cascade Reactions

The compound has been utilized in photoredox-catalyzed amination reactions, notably with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, to establish a new pathway for the assembly of a range of 3-aminochromones. This process demonstrates the compound's role in synthesizing complex molecular structures under mild conditions, significantly broadening the scope of photocatalyzed protocols (Wang et al., 2022).

Suzuki Cross-Coupling Reactions

Further applications include its use in Suzuki cross-coupling reactions to synthesize complex organic molecules, such as 3-tert-butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde. These reactions highlight the versatility of tert-butyl carbamate derivatives in facilitating the coupling of arylboronic acids with aryl bromides, showcasing an excellent yield and product separation efficiency (Wang et al., 2014).

properties

IUPAC Name

tert-butyl N-[5-(2-hydroxyethyl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10-5-4-9(6-7-15)8-13-10/h4-5,8,15H,6-7H2,1-3H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUQUBLIBCOMOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856288
Record name tert-Butyl [5-(2-hydroxyethyl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate

CAS RN

1260897-34-4
Record name Carbamic acid, N-[5-(2-hydroxyethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260897-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [5-(2-hydroxyethyl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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